![molecular formula C25H23N3O3 B2513131 (E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 845649-71-0](/img/structure/B2513131.png)
(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[h]chromen, which is a type of flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. They are known for their antioxidant activity, which is due to their ability to reduce free radical formation and to scavenge free radicals .
Molecular Structure Analysis
The compound contains a benzo[h]chromen moiety, which is a tricyclic structure consisting of two benzene rings fused to a heterocyclic pyran ring . It also has a cyano group (-CN), a dimethoxyphenyl group (two methoxy groups attached to a phenyl ring), and a dimethylamidamide group (a carboxamide group with two methyl groups attached to the nitrogen).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group might undergo hydrolysis to form a carboxylic acid, or it might participate in nucleophilic substitution reactions. The benzo[h]chromen moiety might undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N’-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide:
Dye-Sensitized Solar Cells (DSSCs)
This compound, with its unique chromophore structure, has been explored as a photosensitizer in dye-sensitized solar cells (DSSCs). The presence of cyano and dimethoxyphenyl groups enhances its light absorption properties, making it an efficient candidate for converting solar energy into electrical energy. Studies have shown that such compounds can achieve significant conversion efficiencies under full sunlight irradiation .
Fluorescent Probes for Biological Imaging
Due to its strong fluorescence, this compound can be used as a fluorescent probe in biological imaging. The chromophore’s ability to emit light upon excitation allows it to be used in tracking and imaging biological processes at the cellular level. This application is particularly useful in medical diagnostics and research, where precise imaging is crucial .
Molecular Electronics
The compound’s electronic properties make it suitable for use in molecular electronics. It can be used to develop molecular switches, transistors, and other electronic components at the nanoscale. This application is part of the broader field of nanotechnology, which aims to create smaller and more efficient electronic devices.
Springer RSC Publishing RSC Publishing : Springer : RSC Publishing : RSC Publishing : Springer : RSC Publishing
Future Directions
properties
IUPAC Name |
N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-28(2)15-27-25-20(14-26)23(17-10-12-21(29-3)22(13-17)30-4)19-11-9-16-7-5-6-8-18(16)24(19)31-25/h5-13,15,23H,1-4H3/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCMZTXKUWVORF-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

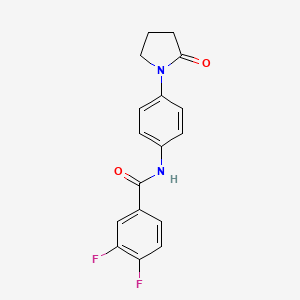
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)

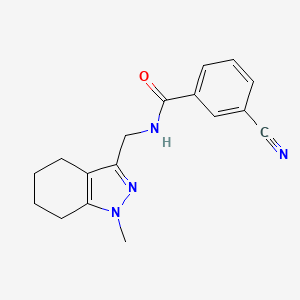
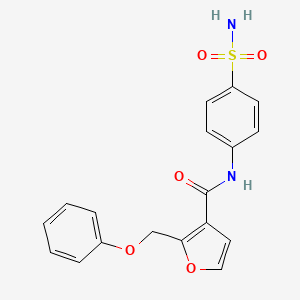
![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)

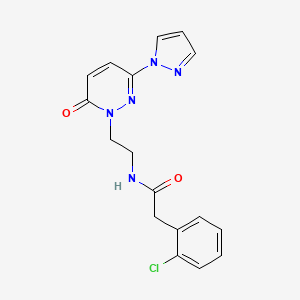

![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)
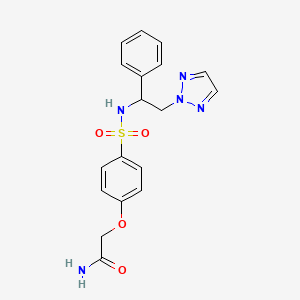
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)